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Compound of Interest

Compound Name: 4-Pentadecanol

CAS No.: 109212-91-1

Cat. No.: B025879

Get Quote

Publish Comparison Guide: Mass Spectrometric Identification of 4-Pentadecanol

Audience: Researchers, Lipidomics Scientists, and Analytical Chemists. Purpose: To provide a

definitive technical framework for differentiating 4-pentadecanol from its positional isomers

and establishing its fragmentation identity in native and derivatized forms.

Executive Summary: The Diagnostic Fingerprint
4-Pentadecanol (

, MW 228.4) is a secondary fatty alcohol often utilized as a bioactive lipid standard or
pheromone component. In gas chromatography-mass spectrometry (GC-MS), its identification
relies on distinguishing it from chemically identical positional isomers (e.g., 2-pentadecanol, 3-
pentadecanol).

The Core Differentiator: Unlike primary alcohols which exhibit weak molecular ions and generic

alkene series, 4-pentadecanol displays a highly specific

-cleavage pattern.
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Native Base Peak:m/z 73 (Dominant diagnostic ion).

TMS-Derivative Base Peak:m/z 145.

This guide compares 4-pentadecanol against its most common alternatives (isomers) and

validates the derivatization workflow to ensure unambiguous identification.

Theoretical Framework: Mechanism of
Fragmentation
To interpret the spectrum accurately, one must understand the causality of the ion formation.

Electron Ionization (EI) at 70 eV induces fragmentation primarily through

-cleavage adjacent to the hydroxyl group.

Mechanism: -Cleavage Rule
For a secondary alcohol with structure

(where

is the shorter chain and

is the longer chain):

Ionization removes an electron from the oxygen lone pair.

The C-C bond adjacent to the oxygen breaks.[1][2][3][4]

The charge is retained on the oxygen-containing fragment.[2]

Stevenson’s Rule: The loss of the larger alkyl radical (

) is kinetically favored, making the ion containing the smaller alkyl group (

) the base peak.

Applied to 4-Pentadecanol:

Structure: Propyl - CH(OH) - Undecyl
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(Small): Propyl (

, 43 Da)[2]

(Large): Undecyl (

, 155 Da)

Pathway A (Dominant): Loss of Undecyl radical (

).

Pathway B (Minor): Loss of Propyl radical (

).

Comparative Analysis: 4-Pentadecanol vs.
Alternatives (Isomers)
The following table provides the quantitative data required to distinguish 4-pentadecanol from

its isomers. Note that while the Molecular Ion (

, 228) is often weak or absent in all secondary alcohols due to rapid dehydration (

, 210), the Base Peak is the definitive identifier.

Table 1: Diagnostic Ion Comparison (Native Form)
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Isomer
Alternative

Structure Split
(

/

)

Base Peak
(m/z)

Secondary
Diagnostic Ion

Mechanism

4-Pentadecanol Propyl / Undecyl 73 185
Loss of

(favored)

2-Pentadecanol Methyl / Tridecyl 45 213 Loss of

3-Pentadecanol Ethyl / Dodecyl 59 199 Loss of

5-Pentadecanol Butyl / Decyl 87 171 Loss of

8-Pentadecanol Heptyl / Heptyl 129 129
Symmetric

cleavage

1-Pentadecanol Primary Alcohol
31 (or Alkene

series)

210 (

)

Hydride shift /

Dehydration

Analyst Note: If you observe a base peak at m/z 45, your sample is likely contaminated with 2-

pentadecanol, a common impurity in synthetic pentadecanol batches.

Experimental Protocol: Derivatization for Enhanced
Specificity
While native analysis is sufficient for simple mixtures, complex biological matrices (lipidomics)

require derivatization to improve volatility, peak shape, and thermal stability. The Trimethylsilyl

(TMS) ether derivative is the industry standard alternative to native analysis.
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Protocol: TMS Derivatization Workflow
Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS

(Trimethylchlorosilane).

Standard: 4-Pentadecanol (1 mg/mL in Hexane).

Step-by-Step Methodology:

Aliquot: Transfer 50 µL of sample into a GC vial insert.

Dry: Evaporate solvent under a gentle stream of nitrogen (if solvent is not anhydrous).

React: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine.

Incubate: Cap and heat at 60°C for 30 minutes.

Analyze: Inject 1 µL into GC-MS (Splitless mode).

TMS-4-Pentadecanol Fragmentation Logic
MW of Derivative:

.

Cleavage: The TMS group stabilizes the oxygen cation, driving

-cleavage even more strongly than in the native form.

Diagnostic Shift:

Native Base Peak (73)

TMS Base Peak (145).

Calculation:

.

Table 2: Native vs. TMS-Derivative Performance
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Feature
Native 4-
Pentadecanol

TMS-4-
Pentadecanol

Recommendation

Base Peak m/z 73 m/z 145
TMS is more unique in

complex matrices.

Molecular Ion
m/z 228

(Trace/Absent)

m/z 300 (Weak but

visible)

TMS provides better

MW confirmation.

Peak Tailing
High (due to H-

bonding)
Low (Symmetric peak)

Use TMS for

quantitation.

Interference
High (overlaps with

alkanes)

Low (mass shift

moves it away from

noise)

Use TMS for trace

analysis.

Visualizations of Fragmentation Pathways
The following diagrams illustrate the mechanistic pathways described above.

Diagram 1: Native 4-Pentadecanol Fragmentation
Pathway
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Caption: Mechanistic pathway showing the competitive alpha-cleavage leading to the

diagnostic m/z 73 base peak.

Diagram 2: Isomer Identification Decision Tree
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Caption: Logic flow for rapid identification of pentadecanol positional isomers based on base

peak analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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